

Antimicrobial Effects of 3-Amino-2-ethylquinazolin-4(3H)-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-2-ethylquinazolin-4(3H)-one

Cat. No.: B1268405

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Disclaimer: Direct quantitative antimicrobial data for **3-Amino-2-ethylquinazolin-4(3H)-one** is not readily available in the reviewed literature. The following guide presents data for closely related 3-amino-2-methyl-quinazolin-4(3H)-one derivatives as a proxy to illustrate the antimicrobial potential of this class of compounds.

The quinazolin-4(3H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide range of biological activities, including antimicrobial effects.^{[1][2]} Derivatives of this core structure have demonstrated notable activity against various pathogenic bacteria and fungi, making them a subject of ongoing research and development for new anti-infective agents.

Quantitative Antimicrobial Data

The antimicrobial efficacy of quinazolinone derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition against a panel of microbial strains. The following tables summarize the antimicrobial activity of several 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, which are structurally very similar to the target compound.

Table 1: Antibacterial Activity of 3-amino-2-methyl-quinazolin-4(3H)-one Derivatives (Inhibition Zone in mm)

Compound	Staphylococcus aureus	Streptococcus pyogenes	Escherichia coli	Pseudomonas aeruginosa	Reference
Derivative A-1	Very Good Activity	Very Good Activity	Good Activity	Good Activity	[3]
Derivative A-2	-	-	Excellent Activity	-	[3]
Derivative A-4	-	Very Good Activity	Very Good Activity	Excellent Activity	[3]
Derivative A-5	Very Good Activity	Very Good Activity	-	Good Activity	[3]

Table 2: Antifungal Activity of 3-amino-2-methyl-quinazolin-4(3H)-one Derivatives (Inhibition Zone in mm)

Compound	Aspergillus niger	Candida albicans	Reference
Derivative A-3	Excellent Activity	-	[3]
Derivative A-5	Very Good Activity	Very Good Activity	[3]
Derivative A-6	Very Good Activity	Excellent Activity	[3]

Table 3: Minimum Inhibitory Concentration (MIC) of Quinazolin-4(3H)-one Derivatives (µg/mL)

Compound	Escherichia coli	Salmonella typhimurium	Aspergillus fumigatus	Candida albicans	Reference
Hydrazone Derivative 4a	8	8	-	-	[4]
Hydrazone Derivative 4b	8	8	16-128	16-128	[4]
Hydrazone Derivative 4c	-	-	2-8	2-8	[4]
Formyl-pyrazole Derivative 5a	1-16	1-16	1-16	1-16	[4]
Formyl-pyrazole Derivative 5b	32	32	32	32	[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the antimicrobial evaluation of quinazolinone derivatives.

Synthesis of 3-amino-2-alkyl-quinazolin-4(3H)-one

A common synthetic route to 3-amino-2-alkyl-quinazolin-4(3H)-ones involves a two-step process. First, an anthranilic acid derivative is acylated, followed by cyclization with hydrazine hydrate. For the synthesis of the specific compound, **3-amino-2-ethylquinazolin-4(3H)-one**, the following protocol has been described:

- A mixture of methyl 2-aminobenzoate and propionic anhydride (1.4 mole equivalents) is heated for 30 minutes at 105 °C.
- The mixture is then cooled to 75 °C and diluted with ethanol.
- Hydrazine monohydrate (10 mole equivalents) is added dropwise over 10 minutes.

- The mixture is refluxed for 1 hour.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The resulting residue is purified by column chromatography to yield **3-amino-2-ethylquinazolin-4(3H)-one**.^[5]

Antimicrobial Susceptibility Testing

1. Agar Disc-Diffusion Method

This method is a qualitative or semi-quantitative assay to determine the susceptibility of a microorganism to a test compound.

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution, typically adjusted to a McFarland standard of 0.5.
- Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension using a sterile cotton swab.
- Application of Test Compound: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
- Incubation: The plates are incubated at a temperature and duration appropriate for the test microorganism (e.g., 37°C for 24 hours for bacteria).
- Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around the disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.^[3]

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

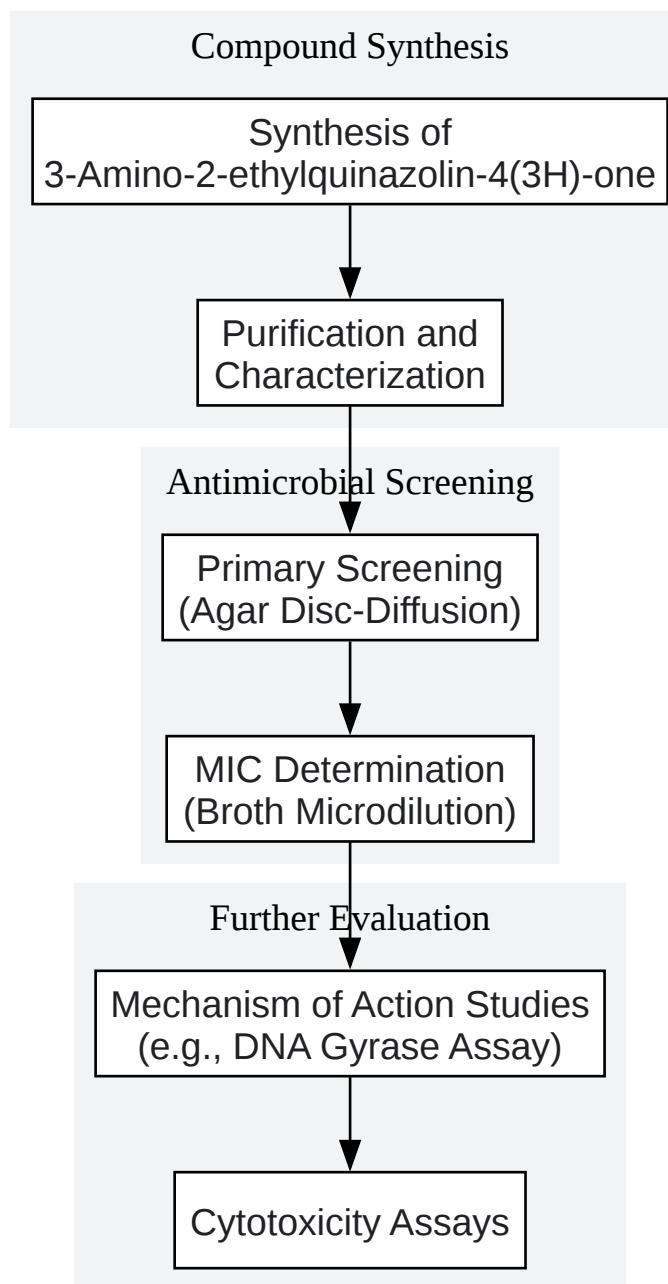
- Preparation of Compound Dilutions: A series of two-fold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well

microtiter plate.

- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
- Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[\[4\]](#)[\[6\]](#)

Visualizations

Experimental Workflow for Antimicrobial Screening

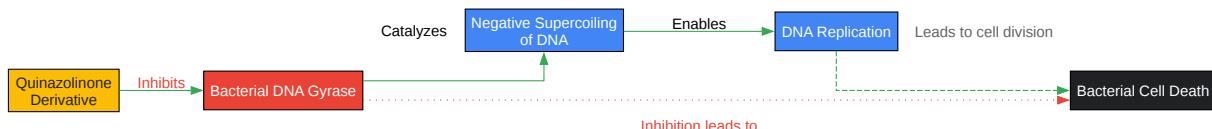


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Caption: A generalized workflow for the antimicrobial screening of a novel compound.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Several studies suggest that quinazolinone derivatives exert their antimicrobial effects by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication.^[4]



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Caption: Proposed mechanism of action for quinazolinone derivatives via inhibition of DNA gyrase.

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